3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one
Description
Properties
IUPAC Name |
3-(chloromethyl)-7-phenylpyrazolo[3,4-d]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-7-16-11(18)9-6-13-17(10(9)14-15-16)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKKYCKOQKHYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d]triazin-4-one generally follows a multi-step route involving:
- Construction of the pyrazolo-triazine core from simpler pyrazole and triazine precursors.
- Introduction of the phenyl substituent at the 7-position.
- Functionalization at the 3-position with a chloromethyl group, often via halomethylation reactions.
This approach leverages the reactivity of pyrazole and triazine rings to build the fused heterocyclic system, followed by selective chloromethylation to install the reactive chloromethyl moiety.
Detailed Synthetic Steps
Step 1: Formation of the Pyrazolo-Triazine Core
- Starting materials typically include substituted pyrazoles and triazine derivatives.
- Cyclization reactions under reflux conditions in suitable solvents (e.g., ethanol or DMF) facilitate ring fusion.
- Hydrazine hydrate or related reagents may be used to generate hydrazine intermediates that cyclize to form the pyrazolo-triazine nucleus.
Step 2: Phenyl Substitution at the 7-Position
- The phenyl group is introduced either by starting with a phenyl-substituted pyrazole or by electrophilic aromatic substitution on the triazine ring.
- Conditions are optimized to preserve the heterocyclic integrity while achieving selective substitution.
Step 3: Chloromethylation at the 3-Position
- The key chloromethyl group is introduced via chloromethylation reactions, commonly using reagents like chloromethyl methyl ether or formaldehyde with hydrochloric acid.
- The reaction is carried out under controlled temperature to avoid over-chlorination or side reactions.
- This step yields the final compound with a reactive chloromethyl substituent suitable for further functionalization.
Research Findings and Optimization
Reaction Yields and Purity
- Reported yields for intermediate steps typically range from 40% to 60%, depending on reaction conditions and purification methods.
- Final product purity is confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry, showing characteristic peaks for the chloromethyl group and the fused heterocycle.
Analytical Data Summary
| Parameter | Observed Data |
|---|---|
| Melting Point | Not explicitly reported; comparable pyrazolo-triazines melt around 150-220°C |
| IR Spectroscopy | Peaks at ~1650 cm⁻¹ (C=O), 3020-3100 cm⁻¹ (aromatic CH), 2900 cm⁻¹ (CH2) |
| NMR (¹H) | Signals corresponding to aromatic protons, chloromethyl (CH2Cl) at ~4.5 ppm |
| Mass Spectrometry | Molecular ion peak at m/z 261.67 (Molecular weight) |
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Pyrazolo-triazine core formation | Pyrazole derivatives + triazine precursors, reflux in ethanol or DMF | Formation of fused heterocycle core |
| Phenyl substitution | Starting with phenyl-substituted pyrazole or electrophilic substitution | Introduction of phenyl group at 7-position |
| Chloromethylation | Chloromethyl methyl ether or formaldehyde + HCl, controlled temperature | Installation of chloromethyl group at 3-position |
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like thiols, amines, and alkoxides in the presence of bases such as K₂CO₃ or NaH can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Pyrazolotriazines: Products where the chloromethyl group is replaced by various nucleophiles.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]triazin framework has been investigated for its biological activity against various cancer cell lines. Studies have shown that derivatives of this compound exhibit significant antiproliferative effects. For instance, similar compounds have been tested for their activity against human lung cancer (A549) and breast cancer (MDA-MB231) cell lines, demonstrating varying degrees of efficacy depending on structural modifications .
Antiviral Properties
Recent research has indicated that pyrazolo[3,4-d]triazin derivatives may possess antiviral properties. The synthesis of nucleosides based on this scaffold has been explored for their potential antiviral and antitumor activities. These compounds can inhibit viral replication through various mechanisms, including interference with viral polymerases or other essential viral proteins .
Synthetic Pathways
The synthesis of 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one typically involves multi-step reactions starting from easily accessible precursors. Key synthetic strategies include:
- S-alkylation : This method has been utilized to introduce alkyl groups into the triazine structure.
- Cyclization reactions : These reactions help form the heterocyclic core that is crucial for biological activity.
Structural Variations
Modifications to the phenyl ring or the chloromethyl group can significantly affect the biological activity of the compound. Researchers are actively exploring these variations to optimize efficacy against specific cancer types or viral infections .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as CDK2, interfering with the cell cycle and inducing apoptosis in cancer cells.
Binding to DNA: Its structural similarity to purine bases allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one, highlighting substituent variations, synthetic yields, molecular weights, and analytical
Structural and Functional Group Analysis
- Chloromethyl vs. Ethyl/Benzyl Groups : The chloromethyl group at position 3 in the target compound introduces electrophilicity, making it more reactive in substitution reactions compared to ethyl or benzyl analogs . For example, 3-ethyl derivatives (e.g., 3-Ethyl-7-phenyl-...) exhibit reduced reactivity due to the absence of a leaving group.
- Phenyl vs. Alkynyl Substituents : The phenyl group at position 7 (as in the target compound) provides aromatic stability, while ethynyl or cyclohexylethynyl substituents (e.g., compound 26e) introduce steric bulk and alter solubility .
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (MW 261.67) is intermediate in size compared to ethyl derivatives (MW 165.15–241.25) and bulkier analogs like 26h (MW 392.84). The chloromethyl group increases polarity, which may correlate with shorter HPLC retention times in similar methods .
- Collision Cross Section (CCS) : For the base structure 7-phenyl-3H-pyrazolo[3,4-d]triazin-4-one (CID 135423160), predicted CCS values range from 143.5 Ų ([M+H]+) to 159.6 Ų ([M+Na]+), suggesting moderate molecular size and rigidity .
Q & A
Q. What are the established synthetic routes for 3-(chloromethyl)-7-phenyl-pyrazolo-triazin-4-one derivatives?
The compound is typically synthesized via diazotization of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide derivatives. The process involves reacting substituted 5-amino-pyrazole-4-carbonyl chloride with substituted anilines, followed by cyclization under acidic conditions to form the pyrazolo-triazinone core. Key steps include controlling reaction temperatures (0–5°C during diazotization) and using anhydrous solvents to minimize side reactions . Alternative routes involve alkylation of the parent heterocycle (e.g., using chloromethylating agents like chloromethyl ethyl ether) to introduce the chloromethyl group .
Q. How are structural elucidation techniques applied to confirm the identity of this compound?
Multinuclear NMR spectroscopy (¹H, ¹³C) is critical for confirming the bicyclic structure and substituent positions. For example:
- The chloromethyl group (–CH₂Cl) appears as a triplet near δ 4.5–5.0 ppm in ¹H-NMR due to coupling with adjacent protons.
- IR spectroscopy identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and C–Cl bonds at ~650–750 cm⁻¹ . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formula and purity .
Q. What standard biological assays evaluate its enzyme inhibition potential?
Protoporphyrinogen oxidase (PPO) inhibition is assessed using in vitro assays with recombinant enzyme preparations. Methods include measuring oxygen consumption rates or fluorescence-based detection of protoporphyrin IX accumulation in plant or mammalian cell lysates. IC₅₀ values are determined via dose-response curves, with positive controls like acifluorfen .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in functionalization reactions?
Alkylation or arylation of the chloromethyl group requires careful selection of bases and solvents. For example:
- Using Cs₂CO₃ in DMF at 80–100°C promotes nucleophilic substitution while minimizing hydrolysis of the chloromethyl group .
- Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) and improves regioselectivity in heterocyclic substitutions . Monitoring by TLC or HPLC ensures reaction completion, and column chromatography (silica gel, ethyl acetate/hexane gradients) isolates products .
Q. What computational methods predict the compound’s reactivity in novel cyclization reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in cyclization pathways. For instance:
- Activation energies for triazinone ring closure can be compared under acidic vs. basic conditions .
- Molecular docking studies predict binding affinities to PPO, guiding structural modifications for enhanced inhibitory activity .
Q. How do structural modifications influence thermal stability in energetic materials applications?
Introducing electron-withdrawing groups (e.g., nitro substituents) increases thermal stability but may reduce solubility. Techniques include:
Q. What strategies resolve contradictions in spectral data for regioselective isomers?
X-ray crystallography definitively assigns regiochemistry. If crystals are unavailable:
- NOESY NMR identifies spatial proximity between protons (e.g., phenyl and chloromethyl groups).
- Isotopic labeling (e.g., ¹⁵N) clarifies nitrogen connectivity in the triazinone ring .
Methodological Challenges and Solutions
Q. How can solvent effects be mitigated in large-scale synthesis?
Q. What approaches validate bioactivity discrepancies across different assay systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
